molecular formula C20H27N5O7S B554743 H-Arg(NO2)-obzl P-tosylate CAS No. 10342-07-1

H-Arg(NO2)-obzl P-tosylate

Cat. No.: B554743
CAS No.: 10342-07-1
M. Wt: 481.5 g/mol
InChI Key: DUIFZPVSNBDNLZ-MERQFXBCSA-N
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Description

H-Arg(NO2)-obzl P-tosylate: is a synthetic compound that belongs to the class of nitro-arginine derivatives. It is often used in biochemical research due to its unique properties, including its ability to act as a substrate for various enzymatic reactions. The compound is characterized by the presence of a nitro group attached to the arginine residue, an obenzyl group, and a p-tosylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Arg(NO2)-obzl P-tosylate typically involves multiple steps, starting with the protection of the arginine residue. The nitro group is introduced through nitration reactions, and the obenzyl group is added via benzylation. The final step involves the tosylation of the compound to obtain the desired product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: H-Arg(NO2)-obzl P-tosylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The obenzyl and p-tosylate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino-arginine derivatives, while substitution reactions can produce a variety of functionalized arginine compounds.

Scientific Research Applications

H-Arg(NO2)-obzl P-tosylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a substrate in enzymatic assays to study the activity of proteases and other enzymes.

    Biology: Employed in the study of protein-protein interactions and signal transduction pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of nitric oxide pathways.

    Industry: Utilized in the development of biochemical assays and diagnostic kits.

Mechanism of Action

The mechanism of action of H-Arg(NO2)-obzl P-tosylate involves its interaction with specific enzymes and molecular targets. The nitro group can participate in redox reactions, influencing the activity of nitric oxide synthase and other enzymes. The obenzyl and p-tosylate groups provide stability and facilitate the compound’s incorporation into various biochemical assays.

Comparison with Similar Compounds

    H-Arg(NO2)-OMe.HCl: Another nitro-arginine derivative with similar properties but different functional groups.

    H-Gly-OMe.HCl: A glycine derivative used in similar biochemical applications.

    H-Pro-pNA: A proline derivative used as a substrate in enzymatic assays.

Uniqueness: H-Arg(NO2)-obzl P-tosylate is unique due to its combination of a nitro group, obenzyl group, and p-tosylate group, which confer specific chemical and biochemical properties. This makes it particularly useful in studies involving nitric oxide pathways and enzymatic reactions.

Properties

IUPAC Name

benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O4.C7H8O3S/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIFZPVSNBDNLZ-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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